molecular formula C27H25N3O3 B2742635 3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-89-1

3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Katalognummer: B2742635
CAS-Nummer: 866339-89-1
Molekulargewicht: 439.515
InChI-Schlüssel: LBCNCXFHJPWQNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold with a pyrazole ring fused to a quinoline nucleus. This structural class is pharmacologically significant, exhibiting anticancer, anti-inflammatory, and receptor-targeting activities (e.g., benzodiazepine receptors, COX-2, and PDE4 inhibition) . The target molecule features:

  • Position 8: Methoxy substituent (modulates electronic properties and metabolic stability).
  • Position 5: (2-Methoxyphenyl)methyl group (influences steric bulk and binding affinity).

Eigenschaften

IUPAC Name

3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-33-20-11-9-18(10-12-20)26-23-17-30(16-19-7-5-6-8-25(19)32-3)24-14-13-21(31-2)15-22(24)27(23)29-28-26/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCNCXFHJPWQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds with fewer double bonds.

Wirkmechanismus

The mechanism of action of 3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like kinases or proteases, disrupting key signaling pathways in cancer cells and leading to cell death . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3

Compound Position 3 Substituent Key Differences vs. Target Compound Biological Relevance (Inferred) Reference
Target Compound 4-Ethoxyphenyl Reference standard Optimized lipophilicity and receptor fit
3-(4-Fluorophenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl Fluorine (electron-withdrawing) vs. ethoxy Potential enhanced metabolic stability
8-Ethoxy-3-(4-methylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 4-Methylphenyl Methyl (electron-donating) vs. ethoxy Reduced steric hindrance; altered binding

Key Insight : Ethoxy groups at position 3 may improve membrane permeability compared to halogens or alkyl groups .

Substituent Variations at Position 8

Compound Position 8 Substituent Key Differences vs. Target Compound Biological Relevance (Inferred) Reference
Target Compound Methoxy Reference standard Balanced electronic effects
3-(4-Ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline Fluoro Fluorine (smaller, electronegative) vs. methoxy Altered receptor affinity/selectivity
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline Ethoxy Ethoxy (larger, more lipophilic) vs. methoxy Extended half-life; reduced solubility

Key Insight : Methoxy at position 8 balances polarity, while ethoxy or fluoro substituents may shift pharmacokinetic properties .

Substituent Variations at Position 5

Compound Position 5 Substituent Key Differences vs. Target Compound Biological Relevance (Inferred) Reference
Target Compound (2-Methoxyphenyl)methyl Reference standard Optimal steric and electronic alignment
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (3-Methoxyphenyl)methyl Methoxy at meta vs. ortho position Altered spatial orientation in binding
5-[(4-Fluorophenyl)methyl]-3-(4-ethoxyphenyl)-8-methoxypyrazolo[4,3-c]quinoline (4-Fluorophenyl)methyl Fluorine para vs. methoxy ortho Enhanced selectivity for hydrophobic pockets

Key Insight : Ortho-methoxybenzyl groups (as in the target) may provide better steric alignment in receptor binding compared to para-substituted analogs .

Research Findings and Implications

  • Receptor Selectivity : The 2-methoxyphenylmethyl group in the target compound may enhance benzodiazepine receptor affinity compared to analogs with 3- or 4-substituted benzyl groups .
  • Metabolic Stability : Ethoxy and methoxy groups at positions 3 and 8 improve resistance to oxidative metabolism relative to fluoro-substituted analogs .
  • Synthetic Feasibility : Pd-catalyzed cross-coupling (as in ) is a versatile method for introducing diverse aryl groups, enabling rapid SAR exploration .

Biologische Aktivität

3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : 3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound was shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Inhibition of cell cycle progression

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

3. Antioxidant Properties

In vitro studies have shown that this compound possesses antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is attributed to its phenolic structure, which enhances its electron-donating ability.

4. Neuroprotective Effects

Emerging evidence suggests that the compound may offer neuroprotective benefits. In animal models of neurodegeneration, it has been shown to reduce neuronal cell death and improve cognitive function through modulation of neuroinflammatory pathways.

The mechanisms underlying the biological activities of 3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial membrane potential disruption.
  • Cytokine Modulation : Downregulation of NF-kB signaling pathway leading to reduced cytokine release.
  • Antioxidant Activity : Enhancement of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer showed promising results with a combination therapy including this compound, leading to improved survival rates compared to standard treatments.
  • Neurodegenerative Disorders : In a preclinical study on Alzheimer’s disease models, administration of the compound resulted in decreased amyloid-beta plaque formation and improved memory function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.